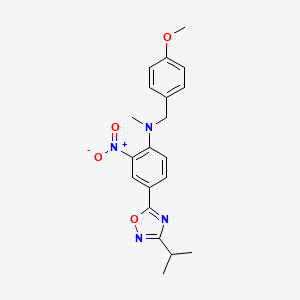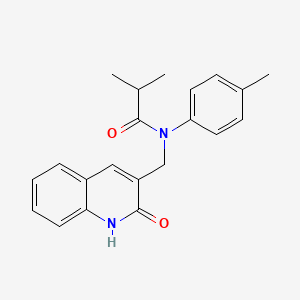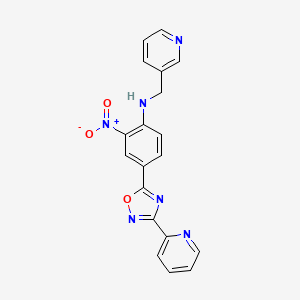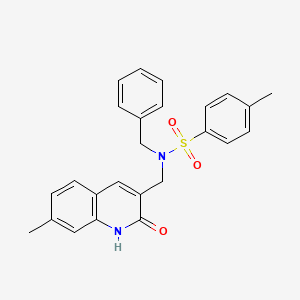
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as DIPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPPA is a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor growth and progression.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide selectively inhibits CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate, which is essential for tumor cell survival and growth. This leads to the accumulation of carbon dioxide and acidification of the tumor microenvironment, which in turn inhibits tumor growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has been found to selectively inhibit CA IX without affecting other isoforms of carbonic anhydrase, which are essential for normal physiological functions. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic efficacy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its selectivity for CA IX, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.
Orientations Futures
For N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide research include optimizing its formulation and delivery for clinical use, investigating its efficacy in combination with other cancer treatments, and exploring its potential therapeutic applications in other diseases, such as glaucoma and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on tumor microenvironment and immune system.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with 4-(N-isobutylsulfamoyl)aniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to yield this compound. The purity of the compound can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. CA IX is overexpressed in many types of cancer, including breast, lung, colon, and pancreatic cancer, and is associated with poor prognosis and resistance to chemotherapy. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by selectively targeting CA IX. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)14-22-29(25,26)18-9-5-16(6-10-18)7-12-21(24)23-19-11-8-17(27-3)13-20(19)28-4/h5-6,8-11,13,15,22H,7,12,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEIOANBSVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


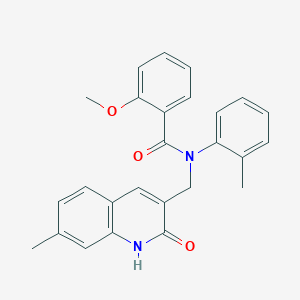

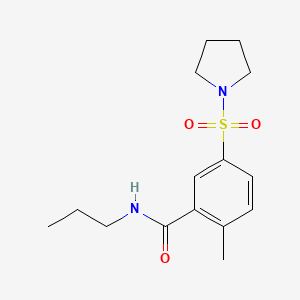
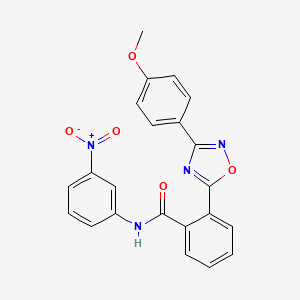
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

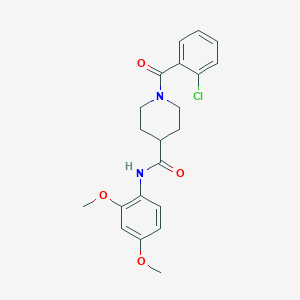
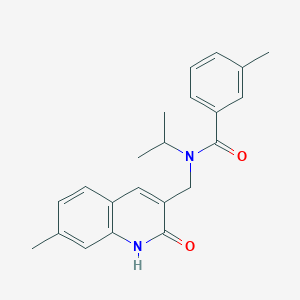
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)
